N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Description
N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
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Mechanism of Action
In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Sulfonamides work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is necessary for the production of nucleic acids and the growth of the bacteria .
The pharmacokinetics of sulfonamides generally involve absorption from the gastrointestinal tract, distribution throughout body fluids, metabolism in the liver, and excretion in the urine . The bioavailability of sulfonamides can be influenced by factors such as the drug’s formulation, the presence of food in the stomach, and the pH of the urine .
The action and efficacy of sulfonamides can be influenced by environmental factors such as the pH of the body’s fluids, the presence of other drugs, and the individual’s state of health .
Biological Activity
N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will delve into the compound's synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors and reagents. The synthetic route often includes the formation of the pyridoquinoline core followed by sulfonamide attachment. The precise methodology can vary based on the desired yield and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies have shown that related sulfonamide derivatives can inhibit the growth of various human tumor cell lines such as HL-60 and BGC-823. The mechanisms often involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated:
- Fungicidal Activity : Certain derivatives have shown effective fungicidal activity against pathogens like Botrytis cinerea with EC50 values comparable to established fungicides .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes:
- Lipase Inhibition : Related compounds have been tested for their ability to inhibit lipases which are crucial in lipid metabolism and thus hold potential for obesity management .
Case Study 1: Antitumor Efficacy
A study conducted on a series of sulfonamides demonstrated that specific structural modifications led to enhanced antitumor activity. Compounds with a 2-chlorophenyl group exhibited superior efficacy against human cancer cell lines compared to their non-substituted counterparts.
Case Study 2: Antimicrobial Testing
In a comparative analysis of various sulfonamides against fungal strains, N-(2-chlorophenyl)-3-oxo derivatives displayed EC50 values indicating strong antifungal properties. These findings suggest that further exploration into this compound could lead to new antifungal agents.
Research Findings Summary
The following table summarizes key findings regarding the biological activities associated with N-(2-chlorophenyl)-3-oxo derivatives:
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-15-5-1-2-6-16(15)20-25(23,24)14-10-12-4-3-9-21-17(22)8-7-13(11-14)18(12)21/h1-2,5-6,10-11,20H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLWZJNQWIXEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4Cl)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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